1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane
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Overview
Description
1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring and a 3-methylbenzyl substituent.
Preparation Methods
The synthesis of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE typically involves the ring expansion of smaller cyclic compounds. One common method is the cyclization of 1-(3-methylbenzyl)piperidine with appropriate reagents under controlled conditions. The reaction can be carried out using thermal, photochemical, or microwave irradiation techniques to achieve the desired ring expansion .
Industrial production methods often involve multicomponent reactions (MCRs) and one-pot synthesis procedures. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .
Chemical Reactions Analysis
1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE can be compared with other similar compounds, such as:
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Azepinone: A derivative of azepine with a carbonyl group.
Benzazepine: A fused ring system containing both benzene and azepine rings.
Dibenzazepinone: A compound with two benzene rings fused to an azepine ring with a carbonyl group.
Thiazipine: A seven-membered heterocyclic compound containing both sulfur and nitrogen atoms.
The uniqueness of 1-[1-(3-METHYLBENZYL)-4-PIPERIDYL]AZEPANE lies in its specific structural arrangement and the presence of the 3-methylbenzyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30N2 |
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Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H30N2/c1-17-7-6-8-18(15-17)16-20-13-9-19(10-14-20)21-11-4-2-3-5-12-21/h6-8,15,19H,2-5,9-14,16H2,1H3 |
InChI Key |
DBWWZNRCFBQBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
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